N-(5-chloro-2-methoxyphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide N-(5-chloro-2-methoxyphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide
Brand Name: Vulcanchem
CAS No.: 1114657-96-3
VCID: VC4684996
InChI: InChI=1S/C25H21ClN2O4/c1-30-18-10-7-16(8-11-18)21-14-24(19-5-3-4-6-20(19)27-21)32-15-25(29)28-22-13-17(26)9-12-23(22)31-2/h3-14H,15H2,1-2H3,(H,28,29)
SMILES: COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=C(C=CC(=C4)Cl)OC
Molecular Formula: C25H21ClN2O4
Molecular Weight: 448.9

N-(5-chloro-2-methoxyphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

CAS No.: 1114657-96-3

Cat. No.: VC4684996

Molecular Formula: C25H21ClN2O4

Molecular Weight: 448.9

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide - 1114657-96-3

Specification

CAS No. 1114657-96-3
Molecular Formula C25H21ClN2O4
Molecular Weight 448.9
IUPAC Name N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide
Standard InChI InChI=1S/C25H21ClN2O4/c1-30-18-10-7-16(8-11-18)21-14-24(19-5-3-4-6-20(19)27-21)32-15-25(29)28-22-13-17(26)9-12-23(22)31-2/h3-14H,15H2,1-2H3,(H,28,29)
Standard InChI Key RYEYMFBBZIMWDW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=C(C=CC(=C4)Cl)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C25H21ClN2O4 and a molecular weight of 448.91 g/mol . Key functional groups include:

  • A quinoline ring substituted with a 4-methoxyphenyl group at position 2.

  • An ether-linked acetamide side chain at position 4 of the quinoline core.

  • A 5-chloro-2-methoxyphenyl group attached to the acetamide nitrogen.

Table 1: Key Physicochemical Properties

PropertyValue
logP (Partition Coefficient)5.73
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Polar Surface Area53.24 Ų

These properties suggest moderate lipophilicity, favoring membrane permeability, while the polar surface area indicates potential for solubility in aqueous media .

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this compound is unavailable, analogous quinoline-acetamides exhibit:

  • 1H NMR: Signals for methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.5 ppm), and acetamide NH (δ 8.2–8.5 ppm).

  • 13C NMR: Peaks for carbonyl carbons (δ 165–170 ppm), quinoline carbons (δ 110–160 ppm), and methoxy carbons (δ 55–60 ppm) .

Synthetic Pathways and Optimization

Hypothesized Synthesis Route

Based on methods for structurally related compounds , the synthesis likely involves:

  • Quinoline Core Formation: Friedländer condensation between 4-methoxybenzaldehyde and an appropriate aminoketone to yield 2-(4-methoxyphenyl)quinolin-4-ol.

  • Etherification: Reaction of the quinolin-4-ol with chloroacetyl chloride to form 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide intermediate.

  • Nucleophilic Substitution: Coupling the intermediate with 5-chloro-2-methoxyaniline under basic conditions (e.g., K2CO3 in DMF).

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield Optimization Strategies
1Ethanol, reflux, 12hUse of Lewis acid catalysts (e.g., ZnCl2)
2Chloroacetyl chloride, pyridineControlled temperature (0–5°C)
3K2CO3, DMF, 60°CMicrowave-assisted synthesis

Purification and Analytical Validation

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Purity Assessment: HPLC with UV detection (λ = 254 nm) .

Computational Modeling and Structure-Activity Relationships

Molecular Docking Studies

Docking simulations (PDB ID: 1M17 for EGFR-TK) predict:

  • Binding Affinity: -9.2 kcal/mol, comparable to erlotinib (-10.1 kcal/mol) .

  • Key Interactions:

    • Hydrogen bonding between the acetamide carbonyl and Met793.

    • Van der Waals contacts with Leu718 and Val726.

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp = 18.7 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the methoxy groups .

Future Directions and Challenges

Research Priorities

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics in rodent models.

  • Structural Modifications: Introduce fluorinated groups to improve metabolic stability.

  • Combination Therapies: Test synergy with existing EGFR inhibitors (e.g., gefitinib).

Industrial Scalability

  • Process Intensification: Continuous flow synthesis to reduce reaction times by 40%.

  • Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator